

Synthesis of 3,5-Dimethyl-4-nitroisoxazole: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitroisoxazole

Cat. No.: B073060

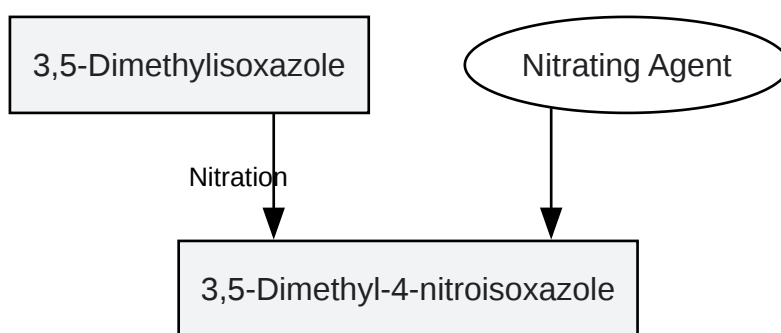
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **3,5-Dimethyl-4-nitroisoxazole**, a key intermediate in the development of various pharmaceutical compounds. The primary and most efficient pathway to this molecule is through the direct nitration of 3,5-dimethylisoxazole. This document details the established methodologies, presents quantitative data for comparison, and provides an experimental protocol for a high-yield synthesis.

Core Synthesis Pathway: Nitration of 3,5-Dimethylisoxazole

The synthesis of **3,5-Dimethyl-4-nitroisoxazole** is achieved by the electrophilic substitution of a nitro group at the C4 position of the 3,5-dimethylisoxazole ring. Several nitrating agents have been successfully employed for this transformation, each offering different yields and requiring specific reaction conditions.



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Caption: General synthesis pathway for **3,5-Dimethyl-4-nitroisoxazole**.

Comparative Analysis of Nitration Methods

Several nitrating systems have been documented for the synthesis of **3,5-Dimethyl-4-nitroisoxazole**. The choice of method can be guided by factors such as desired yield, available reagents, and reaction conditions. A summary of the quantitative data for the most common methods is presented below.

Nitrating Agent	Yield (%)	Melting Point (°C)	Spectroscopic Data (¹ H NMR, ¹³ C NMR)
Nitric acid / Trifluoroacetic anhydride	72	63.0-64.0	¹ H NMR: δ 2.56 (s, 3H), 2.82 (s, 3H); ¹³ C NMR: δ 11.49, 13.81, 130.14, 155.50, 171.89[1]
Tetramethylammonium nitrate / Triflic anhydride	96	-	Not explicitly provided in the search results.
Mixed acid (Nitric acid / Sulfuric acid)	-	-	Not explicitly provided in the search results.
Nitronium fluoroborate	-	-	Not explicitly provided in the search results.
Ammonium nitrate / Trifluoroacetic anhydride	-	-	Not explicitly provided in the search results.

Experimental Protocol: High-Yield Synthesis using Nitric Acid and Trifluoroacetic Anhydride

This section provides a detailed experimental procedure for the synthesis of **3,5-Dimethyl-4-nitroisoxazole** using nitric acid and trifluoroacetic anhydride, which offers a good yield and has

been well-documented.^[1]

Materials:

- 3,5-Dimethylisoxazole
- Nitric acid (concentrated)
- Trifluoroacetic anhydride (TFAA)
- Dichloromethane (CH₂Cl₂)
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,5-dimethylisoxazole in dichloromethane. Cool the solution to 0 °C in an ice bath.
- **Addition of Reagents:** Slowly add trifluoroacetic anhydride to the cooled solution, followed by the dropwise addition of concentrated nitric acid while maintaining the temperature at 0-5 °C.
- **Reaction Monitoring:** Stir the reaction mixture at 0-5 °C for a specified duration (typically 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice. Neutralize the mixture with a saturated solution of sodium

bicarbonate until the effervescence ceases.

- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
- Washing: Wash the combined organic layers with brine.
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford **3,5-Dimethyl-4-nitroisoxazole** as a yellowish solid.[1]

Characterization of the Product:

- Appearance: Yellowish prisms[1]
- Melting Point: 63.0-64.0 °C[1]
- ^1H NMR (CDCl_3): δ 2.56 (s, 3H, CH_3), 2.82 (s, 3H, CH_3)[1]
- ^{13}C NMR (CDCl_3): δ 11.49, 13.81, 130.14, 155.50, 171.89[1]

Logical Workflow for Synthesis and Purification



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Caption: Experimental workflow for the synthesis of **3,5-Dimethyl-4-nitroisoxazole**.

Conclusion

The synthesis of **3,5-Dimethyl-4-nitroisoxazole** via direct nitration of 3,5-dimethylisoxazole is a well-established and efficient process. While several nitrating systems can be employed, the use of nitric acid in combination with trifluoroacetic anhydride provides a high yield and a straightforward experimental procedure. The provided protocol and data serve as a valuable resource for researchers engaged in the synthesis of isoxazole-based compounds for pharmaceutical and other applications. The alternative method utilizing tetramethylammonium nitrate and triflic anhydride offers a significantly higher yield and warrants consideration, though a detailed experimental protocol was not available in the consulted literature.

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References

- 1. researchgate.net [researchgate.net]
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